2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound characterized by its unique structural components. It features a phenoxy group, an oxadiazole ring, and an acetamide linkage, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Oxadiazole Ring Formation: The next step involves the cyclization of the phenoxyacetic acid intermediate with hydrazine derivatives to form the 1,2,5-oxadiazole ring.
Final Coupling Reaction: The final step is the coupling of the oxadiazole intermediate with 4-(4-ethoxy-3-methylphenyl)amine under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The phenoxy and ethoxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology
Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenoxy groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetamide: Lacks the oxadiazole ring, making it less versatile in biological applications.
N-(4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl)acetamide: Lacks the phenoxy group, which may reduce its binding affinity to certain targets.
2-(2,6-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but without the ethoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The unique combination of the phenoxy group, oxadiazole ring, and acetamide linkage in 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-5-26-17-10-9-16(11-15(17)4)19-21(24-28-23-19)22-18(25)12-27-20-13(2)7-6-8-14(20)3/h6-11H,5,12H2,1-4H3,(H,22,24,25) |
InChI Key |
SHUBDOXEYSZRFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=CC=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.